molecular formula C19H20BrNO B286562 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

货号 B286562
分子量: 358.3 g/mol
InChI 键: LGRVTQRSFAJKGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as BTEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEB is a member of the benzamide family of compounds and is known for its ability to modulate specific receptors in the brain. In

作用机制

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. This dual action makes 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide a unique compound that has the potential to modulate multiple pathways in the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, while the sigma-1 receptor is involved in the regulation of calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has various biochemical and physiological effects. It has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

实验室实验的优点和局限性

One of the advantages of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in lab experiments is its specificity for the dopamine D3 receptor and the sigma-1 receptor. This specificity allows researchers to selectively modulate these pathways without affecting other pathways in the brain. However, one of the limitations of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is its low solubility in water, which can make it challenging to administer in certain experiments.

未来方向

There are several future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide. One potential direction is the development of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide derivatives that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in combination with other drugs may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is a unique compound that has the potential to modulate multiple pathways in the brain. Its specificity for the dopamine D3 receptor and the sigma-1 receptor makes it a promising candidate for the treatment of addiction, depression, and neurodegenerative diseases. While there are limitations to its use in lab experiments, future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide include the development of derivatives with improved solubility and the exploration of its use in other neurological disorders.

合成方法

The synthesis of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide involves the reaction of 4-bromoaniline with 5,6,7,8-tetrahydro-2-naphthalenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.

科学研究应用

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It is known to modulate specific receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors play a crucial role in various physiological and pathological processes, including addiction, depression, and neurodegenerative diseases.

属性

分子式

C19H20BrNO

分子量

358.3 g/mol

IUPAC 名称

4-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20BrNO/c1-13(21-19(22)15-8-10-18(20)11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-13H,2-5H2,1H3,(H,21,22)

InChI 键

LGRVTQRSFAJKGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

规范 SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。